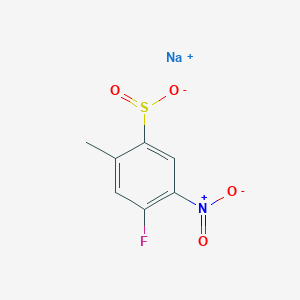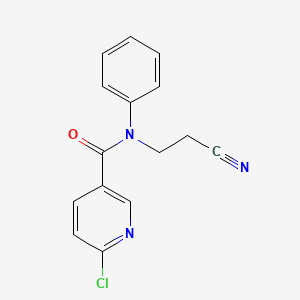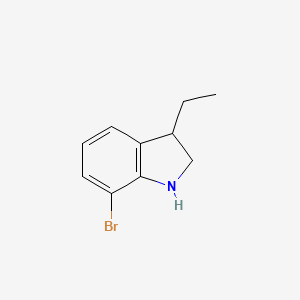
2,6-Dichlorobenzamidoxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorobenzamidoxime hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amidoxime group and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzamidoxime hydrochloride typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amidoxime group. One common method includes the following steps:
Hydrolysis and Nitrilation: The chlorinated product undergoes hydrolysis and nitrilation in the presence of an acidic solvent and zinc chloride under heating reflux conditions to form 2,6-dichlorobenzaldehyde.
Amidoxime Formation: The final step involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichlorobenzamidoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Applications De Recherche Scientifique
2,6-Dichlorobenzamidoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,6-Dichlorobenzamidoxime hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzamidoxime hydrochloride can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique arrangement of chlorine atoms and the amidoxime group in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
2595-52-0 |
|---|---|
Formule moléculaire |
C7H7Cl3N2O |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2,6-dichloro-N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-4-2-1-3-5(9)6(4)7(10)11-12;/h1-3,12H,(H2,10,11);1H |
Clé InChI |
FQSNZBSZVFWEFW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)

![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)




![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)
